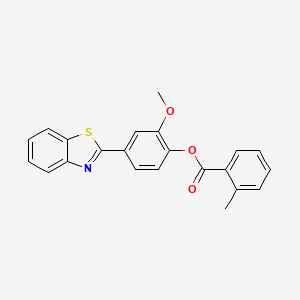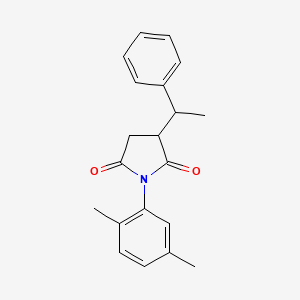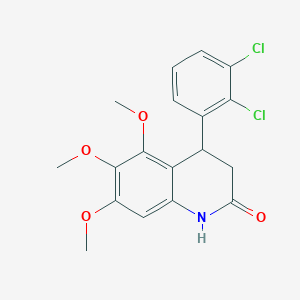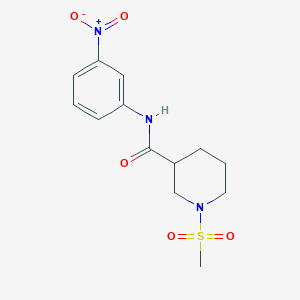
4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate
Overview
Description
4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate, also known as BM-212, is a chemical compound that has potential applications in scientific research. It is a benzothiazole derivative that belongs to the class of heterocyclic compounds. BM-212 has been studied for its biological activities and mechanism of action.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate is not fully understood. However, it is believed to act by inhibiting the function of specific enzymes or proteins. For example, 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and cell death.
Biochemical and Physiological Effects
4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has also been found to inhibit the migration and invasion of cancer cells. In addition, 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro. However, there are also limitations to the use of 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. In addition, its effectiveness may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to optimize its dosing and delivery. Another area of interest is its potential use in the treatment of viral infections. 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has been shown to inhibit the replication of HIV, and further studies are needed to determine its effectiveness against other viral infections. Additionally, the mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate needs to be further elucidated to better understand its potential therapeutic applications.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has been studied for its potential use in various scientific research applications. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. 4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the replication of the herpes simplex virus and the human immunodeficiency virus (HIV).
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-14-7-3-4-8-16(14)22(24)26-18-12-11-15(13-19(18)25-2)21-23-17-9-5-6-10-20(17)27-21/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMZNZBMMJRZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4195065.png)
![N-(2-ethoxyphenyl)-4-(methylthio)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4195069.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195085.png)

![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B4195109.png)
![2-(2-bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4195115.png)
![N-(4-fluorophenyl)-3-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4195120.png)


![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4195150.png)


